1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1585869-89-1
VCID: VC2887969
InChI: InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
SMILES: C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
Molecular Formula: C10H13ClF2N2O2S
Molecular Weight: 298.74 g/mol

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride

CAS No.: 1585869-89-1

Cat. No.: VC2887969

Molecular Formula: C10H13ClF2N2O2S

Molecular Weight: 298.74 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride - 1585869-89-1

Specification

CAS No. 1585869-89-1
Molecular Formula C10H13ClF2N2O2S
Molecular Weight 298.74 g/mol
IUPAC Name 1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride
Standard InChI InChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Standard InChI Key BDFRLWPUILXIIT-UHFFFAOYSA-N
SMILES C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
Canonical SMILES C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The compound features a 3,4-difluorobenzenesulfonyl group attached to one of the nitrogen atoms of the piperazine ring, with the molecule existing as a hydrochloride salt.

Basic Physicochemical Properties

The compound possesses several key chemical characteristics that define its identity and potential reactivity, as summarized in the following table:

PropertyValue
CAS Number1585869-89-1
Molecular FormulaC₁₀H₁₃ClF₂N₂O₂S
Molecular Weight298.74 g/mol
IUPAC Name1-(3,4-difluorophenyl)sulfonylpiperazine;hydrochloride
Standard InChIInChI=1S/C10H12F2N2O2S.ClH/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Standard InChIKeyBDFRLWPUILXIIT-UHFFFAOYSA-N
SMILESC1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F.Cl
PubChem Compound ID91654606

Structural Features and Properties

The structural integrity of 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is characterized by several distinct features:

  • A piperazine heterocycle with two nitrogen atoms at positions 1 and 4

  • A 3,4-difluorobenzene moiety connected via a sulfonyl group to one of the nitrogen atoms

  • The presence of two fluorine atoms at positions 3 and 4 of the benzene ring, which significantly influences the electronic properties of the molecule

  • A hydrochloride salt formation that enhances aqueous solubility compared to the free base

The compound's structure confers specific physicochemical properties, including moderate water solubility due to the salt formation, while the fluorine substituents likely contribute to its metabolic stability and lipophilicity.

Structure-Activity Relationships

Impact of Fluorine Substitution

The presence of fluorine atoms at positions 3 and 4 of the benzene ring represents a strategic substitution pattern that can profoundly influence the compound's pharmacological profile:

  • The electron-withdrawing nature of fluorine affects the electronic distribution within the molecule

  • Fluorine substitution typically enhances metabolic stability by protecting vulnerable positions from oxidative metabolism

  • The lipophilicity of the molecule may be altered, potentially improving membrane permeability

  • The size and electronegativity of fluorine atoms can influence binding interactions with biological targets

Role of the Piperazine Scaffold

The piperazine component of the molecule provides:

  • Basic nitrogen atoms that can participate in hydrogen bonding with biological targets

  • A rigid scaffolding that presents functional groups in specific spatial orientations

  • Potential for additional functionalization at the second nitrogen atom

  • Improved aqueous solubility compared to purely aromatic structures

Research Status and Analytical Considerations

Current Research Focus

The compound 1-(3,4-Difluorobenzenesulfonyl)piperazine hydrochloride is currently classified for research use only, with explicit restrictions against human or veterinary applications. This designation places it primarily within the domain of chemical and pharmaceutical intermediate research.

Analytical Methods and Characterization

Standard analytical techniques applicable to the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • X-ray crystallography for precise three-dimensional structural analysis

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